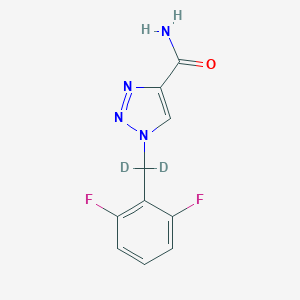

Rufinamide-d2

説明

Principles and Utility of Deuterium (B1214612) Substitution

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical sciences. musechem.comdovepress.com The substitution of hydrogen with deuterium, a process known as deuteration, can have a marked impact on a drug's metabolic profile. nih.gov

In drug development, deuterium labeling serves as a crucial tool for understanding a compound's metabolic fate. adesisinc.com By tracing the deuterated molecule, scientists can identify metabolites and gain a clearer picture of the metabolic pathways involved. acs.org This information is instrumental in the early stages of drug discovery, helping to identify potential liabilities and optimize the compound's properties. adesisinc.com

The use of deuterated compounds as internal standards in mass spectrometry is another vital application. musechem.com This allows for more accurate and robust quantification of the parent drug and its metabolites in biological samples. quotientsciences.com

The key to deuterium's influence lies in the kinetic isotope effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com This increased bond strength can significantly slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism often mediated by cytochrome P450 (CYP) enzymes. dovepress.combioscientia.de

This slowing of metabolism can lead to several advantageous changes in a drug's pharmacokinetic profile. informaticsjournals.co.in These potential changes are summarized in the table below.

| Potential Pharmacokinetic Effect | Resulting Implication in Research |

| Reduced rate of metabolism | Increased plasma half-life of the parent drug dovepress.com |

| Altered metabolite profile | Potential reduction in the formation of toxic metabolites nih.gov |

| Increased systemic exposure (AUC) | Opportunity to study the effects of higher parent drug concentrations |

| Decreased peak plasma concentration (Cmax) | Potential for a more sustained therapeutic effect in experimental models |

It is important to note that the effects of deuteration are not always predictable and can be influenced by various factors, including the specific site of deuteration and the presence of alternative metabolic pathways. dovepress.comjuniperpublishers.com In some instances, deuteration might lead to "metabolic switching," where the metabolic burden shifts to another part of the molecule. bioscientia.de

Role in Drug Development and Research Methodologies

Overview of Rufinamide (B1680269) as a Research Compound

Rufinamide is an anticonvulsant medication used in the treatment of seizures associated with Lennox-Gastaut syndrome. wikipedia.orgrxlist.com Its deuterated analogue, Rufinamide-d2, serves as a valuable tool in pharmaceutical research. medchemexpress.com

Structural Classification and Research Context

Rufinamide is chemically classified as a triazole derivative. wikipedia.orgguidetopharmacology.org Its full chemical name is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. rxlist.comnih.gov The molecular structure of Rufinamide is distinct from many other antiepileptic drugs. rxlist.com

| Property | Description |

| Chemical Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

| Molecular Formula | C₁₀H₈F₂N₄O |

| Molar Mass | 238.198 g·mol⁻¹ |

Within the research context, Rufinamide is studied for its mechanism of action, which is believed to involve the modulation of voltage-gated sodium channels. wikipedia.org

Rationale for Deuterium Labeling of Rufinamide in Research Applications

The primary rationale for the creation of this compound is for its use as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). medchemexpress.commdpi.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the behavior of the analyte (in this case, Rufinamide) during sample preparation and analysis, leading to more accurate and precise results.

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

170939-95-4 |

|---|---|

分子式 |

C23H24Cl2N2O |

分子量 |

415.4 g/mol |

IUPAC名 |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |

InChIキー |

JCFQMEPVIGHHNV-CDDIXHLPSA-N |

SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |

異性体SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

正規SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

同義語 |

(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Derivatization of Rufinamide D2

Chemical Synthesis of Rufinamide-d2

The synthesis of this compound focuses on the strategic introduction of deuterium (B1214612) atoms into the Rufinamide (B1680269) molecular structure. The most common position for deuteration is the methylene (B1212753) bridge connecting the 2,6-difluorophenyl ring to the triazole ring. lgcstandards.com

The incorporation of deuterium into the target molecule requires specialized synthetic methods. d-nb.info A primary strategy involves the use of deuterated reagents at a key step in the synthesis. For this compound, this typically means utilizing a deuterated version of the benzyl (B1604629) building block.

Key strategies include:

Reductive Deuteration: A common approach is the reduction of a corresponding aromatic ester or aldehyde precursor using a deuterium source. For instance, α,α-dideuterio benzyl alcohols can be synthesized by the reductive deuteration of aromatic esters using reagents like samarium(II) iodide (SmI2) with deuterium oxide (D2O) as the deuterium source. organic-chemistry.org This method offers high levels of deuterium incorporation (>95%). organic-chemistry.org

Use of Deuterated Building Blocks: The synthesis can start directly from a commercially available or custom-synthesized deuterated building block, such as 2,6-difluorobenzyl-d2 alcohol or 2,6-difluorobenzyl-d2 halide. These precursors already contain the deuterium atoms at the desired position, which are then carried through the subsequent reaction steps to form the final this compound product. This approach helps to control the purity and isotopic distribution of the final compound. d-nb.info

Metal-Free Deuteration: Modern methods also explore metal-free synthesis of selectively deuterated amines from ynamides using a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1), which can achieve high levels of deuterium incorporation. rsc.org

The synthesis of Rufinamide itself is often achieved through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. nih.gov A retrosynthetic analysis for this compound would disconnect the molecule at the triazole ring, identifying the key precursors needed for its assembly. mit.edu

A plausible retrosynthetic pathway for this compound is as follows:

Disconnect the Triazole Ring: The 1,2,3-triazole ring is disconnected via a conceptual reverse [3+2] cycloaddition. This yields two key synthons: 2,6-difluorobenzyl-d2 azide and a propiolamide (B17871) equivalent.

Precursor Synthesis:

The 2,6-difluorobenzyl-d2 azide is prepared from a deuterated starting material, typically 2,6-difluorobenzyl-d2 alcohol. The alcohol can be converted to a halide (e.g., bromide or chloride) and then reacted with sodium azide to form the required azide precursor. The crucial deuterium label is introduced during the synthesis of the alcohol itself, as described in the previous section.

The propiolamide (propiolic acid amide) is the other key component, which provides the carboxamide functional group of the final molecule.

The forward synthesis then involves the regioselective copper-catalyzed cycloaddition of 2,6-difluorobenzyl-d2 azide with propiolamide to construct the 1,4-disubstituted triazole ring system of this compound. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H6D2F2N4O | lgcstandards.com |

| Molecular Weight | 240.21 g/mol | lgcstandards.com |

| Synonym | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide-d2 | lgcstandards.com |

| Isotope Label Type | Deuterium | lgcstandards.com |

| Typical Purity | >95% (HPLC) | lgcstandards.com |

Strategies for Deuterium Incorporation

Synthesis of Related Isotope-Labeled Rufinamide Analogs

For more complex analytical applications, multi-labeled variants of Rufinamide are synthesized. These compounds incorporate more than one type of stable isotope.

Rufinamide-15N,d2 is a dual-labeled analog containing both deuterium and the heavy isotope of nitrogen (15N). bdg.co.nzmedchemexpress.com Such multi-labeled compounds are valuable as internal standards in bioanalytical studies, as the mass shift from the parent drug is greater, moving it to a cleaner region of the mass spectrum and further reducing potential interference. medchemexpress.com

The synthesis of Rufinamide-15N,d2 requires the incorporation of both deuterium and 15N isotopes into the molecular structure. This is achieved by using appropriately labeled starting materials in the synthetic sequence. For example, a 15N-labeled propiolamide or a 15N-labeled azide source could be used in conjunction with the deuterated 2,6-difluorobenzyl precursor.

Table 2: Properties of Rufinamide-15N,d2

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H6D2F2N315NO | bdg.co.nz |

| Molecular Weight | 241.20 g/mol | bdg.co.nz |

| Intended Use | Stable isotope labeled internal standard | medchemexpress.combdg.co.nz |

| Unlabeled CAS No. | 106308-44-5 | bdg.co.nz |

Analytical Verification of Isotopic Purity and Positional Labeling in Research Materials

Ensuring the quality of isotopically labeled compounds like this compound is critical for their use in research. Analytical verification confirms the chemical identity, purity, isotopic enrichment, and the specific location of the labels within the molecule. d-nb.info Research material is typically supplied with a Certificate of Analysis (CoA) detailing these findings. bdg.co.nz

Key analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. scispace.com For this compound, suppliers often report purity levels greater than 95% or 98%. lgcstandards.combdg.co.nz Stability-indicating HPLC methods can also separate the active ingredient from any degradation products or synthesis-related impurities. uonbi.ac.ke

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the labeled compound, which should correspond to the theoretical mass including the incorporated isotopes (e.g., 240.21 g/mol for this compound). lgcstandards.com It also verifies the degree of isotopic enrichment (e.g., the percentage of molecules that are correctly labeled).

Raman Optical Activity (ROA): Advanced spectroscopic techniques like ROA can also be used for the structural analysis of deuterated compounds, providing additional information about the local structure of large molecular systems. rsc.org

Table 3: Analytical Techniques for Verification of this compound

| Technique | Purpose | Finding/Confirmation |

|---|---|---|

| HPLC | Determines chemical purity | Purity often >95-98%; separation from unlabeled Rufinamide and impurities. lgcstandards.combdg.co.nzuonbi.ac.ke |

| Mass Spectrometry | Confirms molecular weight and isotopic enrichment | Measures the mass-to-charge ratio to verify the presence of deuterium atoms. nih.gov |

Advanced Analytical Applications of Rufinamide D2

Development of Quantitative Assays Using Rufinamide-d2 as an Internal Standard

The primary application of this compound is as an internal standard in the development and validation of quantitative bioanalytical methods. Its chemical and physical properties are nearly identical to the analyte, rufinamide (B1680269), allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry is crucial for correcting variations in extraction efficiency and matrix effects, thereby ensuring the accuracy and precision of the quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as the preferred technique for the quantification of rufinamide in biological matrices due to its high sensitivity, selectivity, and speed. allenpress.comresearchgate.net In these methods, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. allenpress.com The subsequent analysis relies on monitoring specific precursor-to-product ion transitions for both rufinamide and this compound in multiple reaction monitoring (MRM) mode. researchgate.net The ratio of the peak area of rufinamide to that of this compound is then used to calculate the concentration of rufinamide in the original sample. allenpress.com

A study detailing the simultaneous quantification of six new-generation anti-seizure medications, including rufinamide, utilized this compound as the internal standard. The total analytical run time was a mere 5 minutes per sample, with a sample preparation time of less than 10 minutes for a batch of up to 100 injections, highlighting the high-throughput capabilities of such methods. allenpress.com

Achieving high sensitivity and selectivity is paramount when analyzing drugs in complex biological matrices like plasma, serum, and tissue homogenates. The use of this compound is instrumental in this optimization process.

Sample Preparation: A common and effective sample preparation technique is protein precipitation, often using methanol (B129727) or acetonitrile (B52724). allenpress.comresearchgate.net This simple procedure efficiently removes the bulk of proteins from the sample, reducing matrix interference and enhancing the performance of the analytical system. globalresearchonline.net The addition of the deuterated internal standard, this compound, prior to this step compensates for any analyte loss during precipitation and extraction. researchgate.net

Chromatographic Separation: Optimization of the liquid chromatography component is crucial for separating rufinamide from endogenous matrix components and other co-administered drugs. Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. researchgate.net The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier like formic acid, is carefully adjusted to achieve optimal peak shape, resolution, and retention time. researchgate.net For instance, one method utilized a mobile phase of 0.1% formic acid and acetonitrile (60:40 v/v) to enhance sensitivity and reproducibility. researchgate.net

Mass Spectrometric Detection: The selectivity of LC-MS/MS is further enhanced by the use of MRM. In this mode, specific mass transitions are monitored for both the analyte and the internal standard. For rufinamide, a common transition is m/z 239.0 → 127.0, while for this compound, the transition is m/z 241.2 → 129.0. allenpress.com The distinct mass of the deuterated internal standard ensures that it does not interfere with the quantification of the analyte, and its co-elution with the analyte helps to correct for any matrix-induced ion suppression or enhancement. nih.gov

The validation of bioanalytical methods is a critical step to ensure their reliability for research applications. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), provide a framework for this validation process. The use of a stable isotope-labeled internal standard like this compound is highly recommended in these guidelines to ensure the highest level of accuracy and precision. globalresearchonline.netnih.gov

Validated methods for rufinamide quantification have demonstrated excellent performance characteristics. For example, a validated LC-MS/MS method for the simultaneous measurement of six anti-seizure medications, including rufinamide with this compound as the internal standard, showed good accuracy with a bias of -0.2% to 5% and intra- and inter-day imprecision of less than 5.0% for all analytes. researchgate.net Another study reported a validated method with a linear range of 0.5–50 μg/mL for rufinamide in plasma, with accuracy ranging from 95.97% to 114.13% and intra- and inter-day precision not exceeding 10%. oup.com

The following table summarizes the validation parameters from a representative LC-MS/MS method for rufinamide using a deuterated internal standard.

| Validation Parameter | Result | Reference |

| Linearity Range | 0.78-90 μg/mL | researchgate.net |

| Accuracy (Bias) | -0.2% to 5% | researchgate.net |

| Intra-day Precision (CV) | < 5.0% | researchgate.net |

| Inter-day Precision (CV) | < 5.0% | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | researchgate.netnih.gov |

| Extraction Recovery | 86.0% to 100.1% | allenpress.com |

Optimization for Sensitivity and Selectivity in Biological Matrices

Applications in Research Bioanalysis

The robust and validated analytical methods employing this compound have significant applications in research bioanalysis, particularly in the fields of pharmacokinetics and metabolic profiling.

Support for Non-Clinical Pharmacokinetic Studies

Non-clinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. The accurate quantification of the drug in various biological matrices is fundamental to these studies.

LC-MS/MS methods using this compound as an internal standard have been successfully applied to support non-clinical pharmacokinetic studies in various animal species, including rats and rabbits. researchgate.netnih.gov These methods allow for the precise determination of rufinamide concentrations in plasma and other tissues over time, enabling the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

For instance, a study was conducted to characterize the pharmacokinetics of rufinamide in patients with Lennox-Gastaut syndrome. While this was a clinical study, the methodology, which can be supported by the use of a deuterated internal standard, allowed for the determination that the apparent clearance of rufinamide was influenced by body surface area and co-administration with other anti-epileptic drugs. europa.eu Such detailed pharmacokinetic information is invaluable for understanding the drug's behavior and for designing appropriate dosing regimens.

The following table presents representative pharmacokinetic parameters of rufinamide obtained from studies that rely on accurate quantification methods supported by internal standards like this compound.

| Pharmacokinetic Parameter | Value | Species/Population | Reference |

| Apparent Clearance (CL/F) | 2.77 L/h | Children | europa.eu |

| Apparent Clearance (CL/F) | 4.51 L/h | Adolescents | europa.eu |

| Apparent Clearance (CL/F) | 6.65 L/h | Adults | europa.eu |

| Plasma Elimination Half-life (t1/2) | 6-10 hours | Healthy subjects and patients with epilepsy | fda.gov |

Metabolic Profiling and Quantification in Experimental Samples

Understanding the metabolic fate of a drug is a critical aspect of its development. Rufinamide is primarily metabolized via hydrolysis by carboxylesterases to its major, pharmacologically inactive carboxylic acid metabolite, known as CGP 47292. researchgate.netnih.gov The cytochrome P450 enzyme system is not significantly involved in the metabolism of rufinamide. nih.gov

The use of this compound as an internal standard is crucial for the accurate and simultaneous quantification of both the parent drug, rufinamide, and its metabolite, CGP 47292, in experimental samples. This allows for a comprehensive understanding of the metabolic profile of the drug.

Several analytical methods have been developed for the simultaneous determination of rufinamide and CGP 47292 in biological fluids. researchgate.net In a study investigating the excretion of rufinamide, it was found that in urine, at least 66% of the dose was excreted as the metabolite CGP 47292, while only 2% was excreted as unchanged rufinamide. fda.govfda.gov This highlights the importance of being able to accurately quantify both compounds to fully account for the drug's disposition.

In Vitro and Preclinical Mechanistic Investigations of Rufinamide

Modulation of Voltage-Gated Ion Channels

The principal mechanism of action of rufinamide (B1680269) is believed to be its ability to modulate the activity of voltage-gated sodium channels. fda.goveuropa.eu This action helps to stabilize the inactive state of these channels, thereby limiting the repetitive firing of neurons that can lead to seizures. researchgate.netnih.gov

Rufinamide's interaction with voltage-gated sodium channels is a cornerstone of its anticonvulsant properties. It influences the channels' gating properties, which in turn reduces neuronal hyperexcitability.

In vitro studies have demonstrated that rufinamide can modulate the activity of sodium channels. fda.goveuropa.eu Specifically, it prolongs the inactive state of these channels. fda.govnih.gov At concentrations of 1 micromolar (μM) or greater, rufinamide has been shown to significantly slow the recovery of sodium channels from inactivation in cultured cortical neurons. fda.govfda.gov This effect limits the sustained, high-frequency firing of sodium-dependent action potentials, with an EC50 (half-maximal effective concentration) of 3.8 μM. fda.gov

One study found that a clinically relevant concentration of rufinamide inhibits the activation of the human Nav1.1 sodium channel isoform. nih.gov This is considered a distinct mechanism among anticonvulsant drugs. nih.gov The modulation of Nav1.1 by rufinamide may involve influencing voltage-sensor activation or slowing subsequent gating transitions, rather than directly blocking the pore or solely binding to the inactivated state. nih.gov

Interactive Table: Effect of Rufinamide on Sodium Channel Properties

| Parameter | Observation | Concentration | Cell Type | Reference |

|---|---|---|---|---|

| Sodium Channel Recovery from Inactivation | Significantly slowed | ≥1 μM | Cultured cortical neurons | fda.govfda.gov |

| Sustained Repetitive Firing | Limited | EC50 of 3.8 μM | Cultured cortical neurons | fda.gov |

| hNav1.1 Activation | Inhibited | Clinically relevant concentrations | - | nih.gov |

Rufinamide's primary action is to prolong the inactivation phase of voltage-gated sodium channels. researchgate.netresearchgate.net This modulation of the channel's inactive state is a key aspect of its mechanism. nih.gov By stabilizing the inactive state, rufinamide limits the ability of neurons to fire action potentials at a high frequency. researchgate.nethres.ca This effect has been demonstrated in cultured neurons from immature rats, where rufinamide significantly slowed the recovery of sodium channels from inactivation and limited the sustained repetitive firing of sodium-dependent action potentials. nih.gov This action is thought to contribute to blocking the spread of seizure activity. hres.ca

Research indicates that rufinamide exhibits a degree of selectivity for different sodium channel subtypes. One study reported that rufinamide, at a concentration of 100 µM, inhibits the activation of the voltage-gated sodium channel Nav1.1 but not Nav1.2, Nav1.3, or Nav1.6. caymanchem.com This selective inhibition of Nav1.1 leads to an increased threshold for action potential initiation in primary rat hippocampal neurons. caymanchem.com The ability of rufinamide to shift the voltage dependence of activation of hNav1.1 channels to more positive potentials has been highlighted as a potentially important aspect of its therapeutic effect. nih.gov

Interactive Table: Rufinamide Selectivity for Sodium Channel Subtypes

| Sodium Channel Subtype | Effect of Rufinamide (100 µM) | Reference |

|---|---|---|

| Nav1.1 | Inhibition of activation | caymanchem.com |

| Nav1.2 | No inhibition | caymanchem.com |

| Nav1.3 | No inhibition | caymanchem.com |

| Nav1.6 | No inhibition | caymanchem.com |

While the primary focus of rufinamide's mechanism has been on sodium channels, some research has explored its interactions with other ion channels, including potassium channels.

Large-conductance calcium-activated potassium (BK) channels are crucial in regulating neuronal excitability by allowing potassium ions to flow out of the cell, which can hyperpolarize the neuron and dampen firing. frontiersin.org These channels are activated by membrane depolarization and/or increases in intracellular calcium. frontiersin.org While the direct and extensive stimulation of IK(Ca) and BKCa channels by rufinamide is not a widely reported primary mechanism, the broader context of ion channel modulation in epilepsy is an active area of research. researchgate.net The regulation of BK channel activity is complex, involving various signaling pathways and modifications. frontiersin.org

Calcium-Activated Potassium Channel Regulation

Electrophysiological Characterization in Cellular Systems (e.g., Pituitary GH3 Lactotrophs)

In studies utilizing pituitary GH3 lactotrophs, Rufinamide has been shown to modulate membrane ionic currents. nih.gov Its primary actions involve a dual effect on voltage-gated sodium (NaV) channels and calcium-activated potassium (KCa) channels.

Patch-clamp technology has revealed that Rufinamide differentially suppresses the peak and late components of voltage-gated Na+ currents (INa). nih.gov The principal mechanism is believed to be the prolongation of the inactive state of the sodium channel, which limits the sustained, high-frequency firing of action potentials. nih.govhres.ca

Concurrently, Rufinamide demonstrates a stimulatory effect on Ca2+-activated K+ currents (IK(Ca)). nih.gov Application of Rufinamide to pituitary GH3 cells results in an increased amplitude of IK(Ca). hres.caresearchgate.netdoctorlib.org This effect is specifically linked to the enhanced activity of large-conductance Ca2+-activated K+ channels, also known as BKCa or maxi-K+ channels. nih.govhres.ca The stimulatory action on these channels is attenuated by the presence of BKCa channel blockers like iberiotoxin (B31492) and paxilline, confirming the target of Rufinamide's action. nih.gov The half-maximal effective concentration (EC50) for the stimulation of IK(Ca) by Rufinamide was determined to be 3.9 μM. hres.ca This evidence suggests that beyond its well-known effects on sodium channels, Rufinamide's ability to modify potassium currents contributes to its impact on neuronal excitability. nih.gov

| Ion Channel/Current | Effect | Key Findings | Reference |

|---|---|---|---|

| Voltage-Gated Na+ Current (INa) | Inhibition | Differentially suppresses peak and late currents; prolongs the inactive state of the channel. | nih.govhres.ca |

| Ca2+-Activated K+ Current (IK(Ca)) | Stimulation | Increases current amplitude; EC50 value for stimulation is 3.9 μM. | nih.govhres.ca |

| Large-Conductance Ca2+-Activated K+ Channel (BKCa) | Activation | Enhances channel activity; effect is reversed by paxilline. | nih.gov |

Hysteresis Modulation in BKCa Channels

A notable electrophysiological effect of Rufinamide is its ability to modulate the hysteretic behavior of BKCa channels. nih.gov Hysteresis in ion channels refers to the phenomenon where the current-voltage relationship depends on the direction of the voltage change, indicating that the channel's state is influenced by its previous activity.

In experimental setups using an inverted isosceles-triangular ramp pulse, Rufinamide was found to increase the strength of the hysteresis exhibited by BKCa channels in pituitary GH3 lactotrophs. nih.gov This modulation suggests that Rufinamide can alter the voltage-dependent gating of these channels in a way that is dependent on the prior membrane potential, potentially impacting neuronal firing patterns and excitability over time. nih.gov Molecular docking studies further support this, suggesting that Rufinamide binds to the intracellular domain of the KCa1.1 channel, which could functionally affect the channel's activity and its hysteretic properties. nih.gov

Molecular and Cellular Pharmacology

Enzyme Target Identification and Characterization (e.g., Carbonic Anhydrase VA)

Beyond ion channels, Rufinamide has been identified as an inhibitor of the metalloenzyme carbonic anhydrase (CA). drugbank.com Specifically, it is recognized for its inhibitory effects on the mitochondrial isoforms CA VA and CA VB. drugbank.com These isoforms are crucial for metabolic processes, including de novo lipogenesis (the synthesis of fatty acids). drugbank.com The inhibition of these mitochondrial CAs is thought to interfere with fatty acid biosynthesis. drugbank.com This mechanism is shared with other drugs like topiramate (B1683207) and zonisamide, which also exhibit CA inhibitory properties. drugbank.com

Ligand-Receptor Binding Studies in Experimental Systems

Radioligand binding assays have been conducted to determine the receptor interaction profile of Rufinamide. These studies have consistently shown that Rufinamide has a focused mechanism of action and does not significantly interact with a wide array of common neurotransmitter receptors. researchgate.netresearchgate.netnih.gov

Specifically, at therapeutic concentrations, Rufinamide demonstrates no appreciable binding affinity for:

GABA and benzodiazepine (B76468) receptors. nih.govnih.gov

Glutamatergic receptors, including NMDA and AMPA/kainate sites. researchgate.net

Serotonergic (5-HT1, 5-HT2), adrenergic (α1, α2), histaminergic, and muscarinic cholinergic receptors. researchgate.netdoctorlib.orgtga.gov.au

Adenosine uptake sites. nih.govresearchgate.net

Neurobiological Research in Animal Models

Anticonvulsant Efficacy in Rodent Seizure Paradigms

Rufinamide has demonstrated a broad-spectrum anticonvulsant profile in various rodent models of seizures. researchgate.net Its efficacy has been established against both electrically and chemically induced seizures, suggesting its potential utility for both generalized and partial seizure types. hres.catga.gov.au

In the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, orally administered Rufinamide was effective in both mice and rats. researchgate.nettga.gov.au It also showed efficacy against seizures induced by the chemical convulsant pentylenetetrazol (PTZ) in mice. researchgate.nettga.gov.au Further studies using intraperitoneal administration in mice confirmed its activity against seizures induced by bicuculline (B1666979) and picrotoxin. researchgate.nettga.gov.aumedchemexpress.com The protective index of Rufinamide in these models was generally found to be greater than that of several other established antiepileptic drugs. researchgate.nettga.gov.au

| Seizure Model | Animal | Median Effective Dose (ED50) | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | 15.5 mg/kg | doctorlib.org |

| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Mouse | 54.0 mg/kg | researchgate.nettga.gov.au |

| Subcutaneous Bicuculline (s.c. BIC) | Mouse | 50.5 mg/kg | researchgate.nettga.gov.au |

| Subcutaneous Picrotoxin (s.c. PIC) | Mouse | 76.3 mg/kg | researchgate.nettga.gov.au |

Neuroprotection Studies in Excitotoxicity Models (e.g., kainic acid-induced neuronal death)

Investigations into the neuroprotective properties of rufinamide have utilized excitotoxicity models, particularly those induced by kainic acid (KA), a potent glutamate (B1630785) receptor agonist. researchgate.net Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key feature of various neurological disorders. Studies in this area aim to determine if rufinamide can mitigate this damage.

A key study investigated the effects of rufinamide on KA-induced excitotoxic neuronal damage in the hippocampus of mice. nih.gov Intraperitoneal injection of kainic acid leads to significant neuronal cell death, especially in the CA3 region of the hippocampus. nih.govcaymanchem.com In this model, pretreatment with rufinamide demonstrated a significant, dose-dependent neuroprotective effect. nih.gov This protection was observed through the reduction of neuronal death in the hippocampal CA3 region. nih.govcaymanchem.com

The mechanisms underlying this neuroprotection appear to be multifactorial, involving both anti-oxidant and anti-inflammatory pathways. nih.gov Kainic acid administration induces substantial oxidative stress, characterized by an increase in markers like malondialdehyde (MDA) and a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov Treatment with rufinamide was found to counteract these effects, reducing MDA levels and restoring SOD activity in the hippocampus. nih.gov

Furthermore, the neuroinflammatory response triggered by kainic acid, which includes the activation of microglia and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), was also suppressed by rufinamide treatment. nih.gov These findings suggest that rufinamide's neuroprotective capacity in excitotoxicity models extends beyond its primary channel-modulating effects to include significant anti-oxidant and anti-inflammatory actions. nih.gov Previous research has also noted that rufinamide can decrease the apoptotic death of rat hippocampal cells exposed to kainic acid. researchgate.net

| Model | Key Findings | Mechanism of Action | Reference |

| Kainic Acid-Induced Neuronal Death (Mouse Hippocampus) | Rufinamide (25, 50, and 100 mg/kg) significantly decreased neuronal death in the hippocampal CA3 region in a dose-dependent manner. nih.gov | Anti-oxidant: Reduced increased malondialdehyde (MDA) levels and attenuated the decrease in total superoxide dismutase (SOD) activity. nih.gov | nih.gov |

| Anti-inflammatory: Suppressed the increase of pro-inflammatory cytokines (TNF-α and IL-1β) and inhibited microglial activation. nih.gov |

Impact on Neuronal Hyperexcitability

The primary mechanism by which rufinamide is thought to exert its therapeutic effects is through the modulation of neuronal excitability. researchgate.nettandfonline.com Its action is principally focused on voltage-gated sodium channels, which are fundamental to the initiation and propagation of action potentials in neurons. researchgate.netnih.gov

The best-characterized mechanism of action for rufinamide is the prolongation of the inactive state of voltage-gated sodium channels. researchgate.netnih.govresearchgate.netmdpi.comeuropa.eudovepress.comdovepress.comejpmr.com By stabilizing these channels in their inactive conformation, rufinamide limits the sustained, high-frequency repetitive firing of sodium-dependent action potentials, a hallmark of neuronal hyperexcitability. nih.govejpmr.comvirginia.edu In vitro studies on cultured cortical neurons from immature rats have shown that rufinamide significantly slows the recovery of sodium channels from this state of inactivation. nih.govresearchgate.net

Further mechanistic studies have revealed more specific actions. At clinically relevant concentrations, rufinamide has been shown to inhibit the activation of the human voltage-gated sodium channel subtype Nav1.1. caymanchem.comresearchgate.net This is considered a distinct mechanism among anticonvulsant compounds. researchgate.net In contrast, it does not appear to affect Nav1.2, Nav1.3, and Nav1.6 channels. caymanchem.com Investigations using dorsal root ganglion (DRG) neurons from a diabetic rat model demonstrated that rufinamide effectively blocks tetrodotoxin-resistant (TTX-R) Na+ channel activity. nih.gov This was observed as a significant reduction in the sodium current density and a hyperpolarizing shift in the voltage-dependence of both activation and inactivation curves. nih.gov

Preclinical models of epileptiform activity have provided direct evidence of rufinamide's impact. In rat hippocampal slices, rufinamide (100 µM) was shown to prolong the preictal phase and decrease the frequency of seizure-like events. caymanchem.com

| Target/Model | Effect of Rufinamide | Consequence | Reference |

| Voltage-Gated Sodium Channels (General) | Prolongs the inactivation phase. researchgate.netnih.govresearchgate.net | Limits sustained, high-frequency repetitive firing of action potentials. nih.govejpmr.com | researchgate.netnih.govresearchgate.netejpmr.com |

| Slows recovery from inactivation. nih.govresearchgate.net | Reduces the availability of channels to open and fire. | nih.govresearchgate.net | |

| Voltage-Gated Sodium Channel Subtype Nav1.1 | Inhibits channel activation. caymanchem.comresearchgate.net | Contributes to the reduction of neuronal excitability. caymanchem.comresearchgate.net | caymanchem.comresearchgate.net |

| Tetrodotoxin-Resistant (TTX-R) Na+ Channels (Diabetic Rat DRG Neurons) | Blocks channel activity; reduces current density. nih.gov | Attenuates hyperexcitability associated with neuropathic conditions. nih.gov | nih.gov |

| Ca2+-Activated K+ (BKCa) Channels (Pituitary GH3 Lactotrophs) | Stimulates current amplitude and enhances channel activity. mdpi.com | Contributes to membrane hyperpolarization and reduced excitability. mdpi.com | mdpi.com |

| In Vitro Epileptiform Model (Rat Hippocampal Slices) | Prolongs the preictal phase and reduces the frequency of seizure-like events. caymanchem.com | Suppresses neuronal hyperexcitability. caymanchem.com | caymanchem.com |

Preclinical Pharmacokinetic and Metabolic Research of Rufinamide and Deuterated Analogs

Comparative Pharmacokinetic Analysis of Deuterated and Unlabeled Rufinamide (B1680269)

Deuteration, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to optimize the pharmacokinetic properties of drug candidates. juniperpublishers.com The increased mass of deuterium can lead to a stronger chemical bond with carbon, which can, in turn, slow down metabolic processes that involve the cleavage of this bond. juniperpublishers.com This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of systemic clearance and a prolonged biological half-life of a drug. juniperpublishers.com

Elucidation of Metabolic Pathways in Non-Human Systems

The metabolism of rufinamide has been characterized in several non-human species, providing a basis for understanding the potential metabolic fate of its deuterated analogs.

Identification of Carboxylesterase-Mediated Biotransformation to Inactive Metabolites (e.g., CGP 47,292)

The principal metabolic pathway for rufinamide in preclinical animal models, as well as in humans, is the hydrolysis of its carboxylamide group. nih.govdoctorlib.org This reaction is mediated by carboxylesterase enzymes and results in the formation of a pharmacologically inactive carboxylic acid derivative known as CGP 47,292. drugbank.comfabad.org.trnih.govdoctorlib.org This metabolite is the major product found in urine, accounting for a significant portion of the administered dose. doctorlib.org In all animal species investigated, this hydrolysis pathway is predominant. doctorlib.org

Assessment of Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP450) enzyme system plays a very minor role in the metabolism of rufinamide. europa.euwam.go.jpeuropa.eu In vitro studies have shown that rufinamide does not significantly inhibit major human CYP450 enzymes such as CYP1A2, CYP2A6, CYP2C9, CYP2C19, and CYP2D6. fabad.org.trwam.go.jp It is considered a weak inhibitor of CYP2E1 and a weak inducer of CYP3A4. drugbank.comfda.gov The minimal involvement of the CYP450 system suggests that deuteration of rufinamide would likely have a less pronounced effect on its metabolism compared to drugs that are heavily metabolized by these enzymes. However, in mice and rats, another metabolite, 2,6-difluorobenzoic acid (CGP 47291), formed through oxidative cleavage at the benzylic carbon, has been identified, suggesting some species-specific oxidative metabolism. doctorlib.org

Characterization of Metabolite Excretion Pathways in Animal Models

Following administration in animal models, rufinamide and its metabolites are predominantly eliminated via renal excretion. doctorlib.org In various species, 50% to 65% of the systemically available radioactivity from a radiolabeled dose was excreted in the urine within seven days. doctorlib.org The vast majority of the excreted substance consists of inactive metabolites, with the parent compound accounting for less than 13% of the radioactivity in urine. doctorlib.org The primary metabolite, CGP 47,292, is the main component found in the urine of all tested species. doctorlib.org Fecal elimination represents a minor pathway for excretion. doctorlib.org

In Vitro Metabolic Stability Profiling

In vitro studies using human liver cell models, such as HepaRG cells, have been employed to assess the metabolic stability of rufinamide. ipg.ptipg.pt In these experiments, the concentration of rufinamide did not significantly decrease over a 12-hour incubation period, indicating a high degree of metabolic stability in this human-derived in vitro system. ipg.ptipg.pt This stability is consistent with its primary metabolic pathway being hydrolysis by carboxylesterases rather than extensive oxidative metabolism by CYP450 enzymes. drugbank.comfabad.org.tr When these cells were pre-treated with potent CYP450 inducers like rifampicin (B610482), a decrease in rufinamide concentration was observed, suggesting that under conditions of induced enzyme activity, its metabolism can be increased. ipg.ptipg.pt

For a deuterated analog like Rufinamide-d2, it is plausible that it would exhibit even greater metabolic stability in such in vitro systems. The kinetic isotope effect would be expected to further slow any minor oxidative metabolism that might occur, potentially leading to a longer in vitro half-life compared to the unlabeled compound.

Interactive Data Table: Preclinical Pharmacokinetic Parameters of Unlabeled Rufinamide

Below is a summary of key pharmacokinetic parameters for unlabeled rufinamide based on preclinical and clinical findings.

| Parameter | Value | Species/Conditions | Citation |

| Absorption | |||

| Bioavailability | >85% | Humans | nih.govdrugbank.com |

| Tmax (Time to Peak Concentration) | 4–6 hours | Humans | nih.govfda.gov |

| Distribution | |||

| Protein Binding | 26-34% | Humans | nih.govdrugbank.comfabad.org.tr |

| Apparent Volume of Distribution | ~50 L | Humans | fda.govdrugbank.com |

| Metabolism | |||

| Primary Pathway | Hydrolysis by Carboxylesterases | Humans, Animal Models | drugbank.comfabad.org.trnih.gov |

| Primary Metabolite | CGP 47,292 (inactive) | Humans, Animal Models | drugbank.comnih.govdoctorlib.org |

| CYP450 Involvement | Minor | In vitro | europa.euwam.go.jpeuropa.eu |

| Excretion | |||

| Primary Route | Renal | Humans, Animal Models | drugbank.comdoctorlib.org |

| Unchanged in Urine | <2% | Humans | nih.gov |

| Metabolite (CGP 47,292) in Urine | ~66% of dose | Humans | drugbank.comdrugs.com |

| Elimination | |||

| Half-life | 6–10 hours | Humans | nih.govdrugbank.com |

HepaRG Cell Line Studies and Other Liver Models

Preclinical investigations into the metabolic profile of rufinamide and its deuterated analogs have utilized various in vitro models, including the HepaRG cell line, to elucidate their metabolic stability and potential for drug-drug interactions. The HepaRG cell line is a human-derived hepatic cell line that can differentiate into hepatocyte-like cells, expressing a range of drug-metabolizing enzymes, making it a valuable tool for in vitro drug metabolism studies. researchgate.netmdpi.comcore.ac.uk

Research conducted on HepaRG cells has provided insights into the metabolic stability of rufinamide. In one study, the concentration of rufinamide remained largely unchanged over a 12-hour incubation period, indicating a notable degree of metabolic stability in this in vitro human liver model. nih.govresearchgate.net This stability suggests that rufinamide is not extensively metabolized by the enzymatic systems present in these cells under baseline conditions.

Further investigations using the HepaRG cell model have explored the influence of cytochrome P450 (CYP450) enzyme inducers on the metabolism of rufinamide. nih.gov The cells were pre-treated with known inducers of various CYP450 enzymes, including rifampicin, phenytoin, phenobarbital, omeprazole, and carbamazepine, before being incubated with rufinamide. nih.gov The findings revealed that rufinamide concentrations only showed a decrease when the cells were pre-incubated with rifampicin and with the highest concentrations of the other tested inducers. nih.gov This suggests that while rufinamide is generally metabolically stable, its metabolism can be influenced by potent inducers of certain CYP enzymes.

The primary metabolic pathway for rufinamide in humans does not involve CYP450 enzymes but rather hydrolysis of the carboxamide group to form an inactive carboxylic acid derivative. nih.govfda.govfda.gov

Currently, there is a lack of publicly available preclinical research specifically detailing the pharmacokinetic and metabolic profiles of this compound, the deuterated analog of rufinamide. While the use of deuterated compounds in drug development is often aimed at altering metabolic rates and improving pharmacokinetic properties, specific comparative studies between rufinamide and this compound in HepaRG cells or other liver models are not described in the reviewed literature. Therefore, no data tables comparing the metabolic stability or pharmacokinetic parameters of this compound to rufinamide can be provided at this time.

Table 1: Metabolic Stability of Rufinamide in HepaRG Cells

| Time (hours) | Rufinamide Concentration (relative to time 0) |

| 0 | 100% |

| 12 | No significant variation |

Data derived from a study indicating that rufinamide concentrations did not vary significantly over a 12-hour period in HepaRG cells. nih.govresearchgate.net

Table 2: Effect of CYP450 Inducers on Rufinamide Concentration in HepaRG Cells

| Inducer | Effect on Rufinamide Concentration |

| Rifampicin | Decrease |

| Phenytoin (highest concentration) | Decrease |

| Phenobarbital (highest concentration) | Decrease |

| Omeprazole (highest concentration) | Decrease |

| Carbamazepine (highest concentration) | Decrease |

This table summarizes the findings that rufinamide concentrations decreased in the presence of rifampicin and the highest tested concentrations of other CYP450 inducers in HepaRG cells. nih.gov

Computational and Structural Biology Approaches to Rufinamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic landscape, which governs its reactivity and interactions. sciforum.net These methods have been applied to Rufinamide (B1680269) to analyze its structural and electronic features in detail. researchgate.netmdpi.com

Ab-initio and DFT studies have been employed to determine the optimized molecular geometry and electronic properties of Rufinamide. sciforum.net Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have calculated the molecule's key structural parameters and electronic characteristics. researchgate.netmdpi.com The stability and reactivity of the compound are largely determined by the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciforum.netmdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical stability; for Rufinamide, this gap has been calculated to be approximately 6.04 eV, suggesting high stability. mdpi.com

The electronic properties, including ionization potential, electron affinity, and global reactivity descriptors, are derived from these frontier orbital energies. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) surface analysis identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions. sciforum.netresearchgate.net For Rufinamide, MEP analysis shows electron-rich zones (colored red) around the oxygen atom of the amide group, indicating a site for electrophilic attack, while electron-deficient regions (colored blue) are observed around the benzyl (B1604629) group. sciforum.netmdpi.com

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.01 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.97 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.04 eV | Indicates high chemical stability and low reactivity. mdpi.com |

| Excitation Energy (HOMO-1→LUMO) | 6.31 eV | Energy required for an electronic transition. researchgate.net |

| Dipole Moment (µ) | 4.55 Debye | Measures the molecule's overall polarity. |

Ab-Initio Studies for Structural and Electronic Features

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational methods used to predict how a ligand, such as Rufinamide, interacts with a biological macromolecule, typically a protein receptor or enzyme. frontiersin.org These simulations provide crucial insights into the binding mode and affinity, helping to explain the drug's mechanism of action at a molecular level. nih.gov

The primary mechanism of action of Rufinamide is believed to be the modulation of voltage-gated sodium channels, prolonging their inactive state. mdpi.comdrugbank.com However, studies have also investigated its interactions with other targets, including potassium and calcium channels. mdpi.comnih.gov

Molecular docking simulations have been performed to predict the binding of Rufinamide to these ion channels. mdpi.comsemanticscholar.org One study suggested that Rufinamide binds to the intracellular domain of the large-conductance Ca2+-activated K+ channel (BKCa or KCa1.1). nih.govsemanticscholar.org The docking results predicted that Rufinamide forms hydrogen bonds with key amino acid residues, including Asn427, Asn808, and Ile810. sciforum.netsemanticscholar.org Additionally, hydrophobic interactions were identified with residues such as His350, Tyr429, and Asn809. semanticscholar.org These interactions are thought to stabilize the drug-protein complex and affect the channel's activity. nih.govsemanticscholar.org Other docking studies have explored interactions with GABA-related proteins, where Rufinamide showed a moderate to strong binding affinity, forming hydrogen bonds with residues like LEU355 and TYR210 in different GABA targets. jpp.krakow.pl The triazole, fluorine, and amide functional groups of Rufinamide are considered crucial for these interactions with active site residues. sciforum.netmdpi.com

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|

| KCa1.1 Channel (Intracellular Domain) | Asn427, Asn808, Ile810 | Hydrogen Bonding | sciforum.netsemanticscholar.org |

| KCa1.1 Channel (Intracellular Domain) | His350, Tyr429, Asn809 | Hydrophobic | semanticscholar.org |

| GABA Receptor (1OHW) | LEU355 | Hydrogen Bonding | jpp.krakow.pl |

| GABA-A Transporter (6X3U) | TYR210 | Hydrogen Bonding | jpp.krakow.pl |

Computational methods are instrumental in the rational design and optimization of new drug candidates based on an existing scaffold. frontiersin.orgnih.gov Starting from the structure of Rufinamide, researchers can design novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. dntb.gov.uaresearchgate.net Computational techniques like virtual screening and molecular docking can be used to evaluate large libraries of virtual compounds against a specific biological target. frontiersin.org

The synthesis of various Rufinamide analogs has been reported, often guided by computational insights. dntb.gov.uaresearchgate.net For instance, different substituents can be added to the triazole or phenyl rings, and the resulting molecules are then computationally docked into the target protein's binding site to predict their affinity and binding mode. researchgate.netresearchgate.net This in-silico screening process helps prioritize which analogs are most promising for chemical synthesis and subsequent experimental testing, thereby accelerating the drug discovery pipeline. frontiersin.org Efficient synthetic methods, such as click chemistry, have been developed to create libraries of these analogs for further investigation. dntb.gov.ua

Q & A

Q. How should conflicting data on this compound’s plasma protein binding be addressed in grant proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。